Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate
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Overview
Description
Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a bromine atom, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Trifluoromethyl Group: This step can be achieved through radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) and a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-ethyl 5-amino-2-chloro-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate
- Rac-ethyl 5-amino-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate
Uniqueness
Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, providing a versatile platform for further functionalization. The trifluoromethyl group also imparts unique physicochemical properties, enhancing its potential in various applications.
Properties
Molecular Formula |
C10H11BrF3N3O2 |
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Molecular Weight |
342.11 g/mol |
IUPAC Name |
ethyl 5-amino-2-bromo-1-[2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C10H11BrF3N3O2/c1-2-19-8(18)6-7(15)17(9(11)16-6)5-3-4(5)10(12,13)14/h4-5H,2-3,15H2,1H3 |
InChI Key |
ZKRMXBRFLTUOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C2CC2C(F)(F)F)N |
Origin of Product |
United States |
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